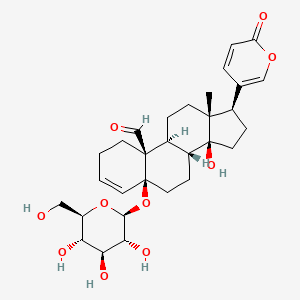

Scilliglaucoside

Description

Structure

3D Structure

Properties

CAS No. |

510-58-7 |

|---|---|

Molecular Formula |

C30H40O10 |

Molecular Weight |

560.6 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C30H40O10/c1-27-11-6-19-20(30(27,37)13-8-18(27)17-4-5-22(33)38-15-17)7-12-29(10-3-2-9-28(19,29)16-32)40-26-25(36)24(35)23(34)21(14-31)39-26/h3-5,10,15-16,18-21,23-26,31,34-37H,2,6-9,11-14H2,1H3/t18-,19+,20-,21-,23-,24+,25-,26+,27-,28+,29-,30+/m1/s1 |

InChI Key |

QDBIBEXZLJNVNH-TVVIPLERSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CCC=C5)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC=C5)C=O)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthesis of Scilliglaucoside

Biosynthetic Pathways and Enzymatic Mechanisms of Scilliglaucoside Formation

Investigation of Precursor Molecules and Metabolic Intermediates

The biosynthesis of this compound, like other bufadienolides, is a complex process that begins with fundamental precursor molecules. Cholesterol is widely recognized as the initial starting compound for the biosynthesis of bufadienolides. nih.govresearchgate.net The biosynthetic pathway is hypothesized to proceed through a series of modifications to the cholesterol backbone.

Key metabolic intermediates in the pathway leading to bufadienolides include:

Cholesterol: The foundational precursor molecule. nih.govvulcanchem.com

Pregnenolone: Formed from cholesterol through side-chain cleavage, a critical initial step in steroidogenesis. nih.govvulcanchem.com

Progesterone: A subsequent intermediate formed from pregnenolone. nih.gov

Bile Acids: These have been identified as important intermediates in the endogenous biosynthesis of bufadienolides in mammals. nih.gov

While the complete pathway is still under investigation, the transformation from cholesterol involves multiple enzymatic steps, including hydroxylations and oxidations, to form the characteristic bufadienolide structure. vulcanchem.com

Enzymatic Steps in Steroid and Bufadienolide Biosynthesis

The conversion of precursor molecules into this compound is orchestrated by a series of specific enzymes. These enzymatic reactions are crucial for the formation of the steroid core and the subsequent modifications that define bufadienolides.

Key enzymatic steps include:

Cytochrome P450-mediated side-chain cleavage: This initial and vital step converts cholesterol to pregnenolone. nih.govvulcanchem.com The specific enzyme responsible is often a cholesterol side-chain cleavage enzyme (P450scc). nih.gov

Hydroxylation and Oxidation: Sequential modifications at various carbon positions of the steroid nucleus, such as at C14 and C10, are carried out by hydroxylase enzymes. vulcanchem.com These reactions introduce polar functional groups. Cytochrome P450 enzymes are heavily implicated in these hydroxylation steps, contributing to the diversity of bufadienolide structures. sjtu.edu.cnnih.gov

Isomerization: Enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) catalyze the conversion of 3β-hydroxysteroids to 3-oxo intermediates and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position. nih.gov

Reduction: Progesterone 5β-reductase (5β-POR) is another key enzyme involved in the pathway. nih.gov

Glycosylation: The final step often involves the attachment of a sugar moiety to the steroid aglycone. This reaction is catalyzed by glycosyltransferases (GTs), which use activated sugar donors like UDP-glucose. vulcanchem.comfrontiersin.org This glycosylation enhances the solubility and bioactivity of the compound. vulcanchem.com In the case of this compound, a glucose unit is attached at the C5 position of the steroidal aglycone. vulcanchem.com

Genetic and Molecular Basis of Biosynthetic Enzymes

The enzymes responsible for this compound biosynthesis are encoded by specific genes. Research into the genetic and molecular basis of this pathway often involves transcriptomic and genomic analyses to identify candidate genes. sjtu.edu.cnnih.gov

Studies have focused on identifying genes encoding key enzymes such as cytochrome P450s, 3β-HSD, and 5β-POR in organisms that produce bufadienolides. nih.gov For instance, transcriptome sequencing of Bufo bufo gargarizans has led to the identification of numerous unigenes predicted to be involved in the bufadienolide metabolic pathway. nih.gov These genes are often categorized into upstream terpenoid backbone biosynthesis, midstream cholesterol biosynthesis, and downstream bufadienolide biosynthesis pathways. nih.gov

Transcription factors also play a crucial role in regulating the expression of these biosynthetic genes. frontiersin.org For example, in the biosynthesis of other complex plant secondary metabolites, transcription factors like ORCA3, MYC2, and WRKY1 have been shown to regulate the expression of pathway-related genes. frontiersin.org Similar regulatory mechanisms are likely involved in controlling the production of this compound in plants.

In Vitro Plant Cell Culture and Bioreactor Approaches for this compound Production

The production of this compound and other valuable secondary metabolites through traditional agricultural methods can be inefficient and subject to environmental variability. Plant cell culture, also known as in vitro culture, offers a promising alternative for the controlled and sustainable production of these compounds. ebsco.comforwardfooding.comnih.gov This technology involves growing plant cells, tissues, or organs in a sterile and controlled artificial environment. ebsco.com

Optimization of Culture Conditions for Enhanced Secondary Metabolite Synthesis

The success of in vitro production of this compound hinges on the optimization of culture conditions to maximize cell growth and secondary metabolite accumulation. nih.govrsc.org Key parameters that are manipulated include the composition of the culture medium, plant growth regulators, carbon source, and physical conditions like light and temperature.

Key Optimization Parameters:

Culture Medium: Murashige and Skoog (MS) medium is a commonly used basal medium for plant tissue culture. imrpress.comebsco.com

Plant Growth Regulators: The balance of auxins and cytokinins is critical for inducing callus formation and subsequent growth. ebsco.comncert.nic.in For instance, a combination of 2,4-D (an auxin) and kinetin (B1673648) (a cytokinin) has been shown to be effective for callus induction and proscillaridin (B1679727) A synthesis in Urginea maritima. imrpress.comimrpress.com Studies on the related species Charybdis congesta found that MS medium supplemented with 1-naphthalene acetic acid (NAA) and benzyl (B1604629) amino purine (B94841) (BAP) yielded high levels of various bufadienolides, including this compound. ajol.info

Carbon Source: Sucrose (B13894) is the most common carbon source in plant cell culture media, typically used at concentrations of 2-3%. imrpress.comebsco.com The concentration of sucrose can significantly impact both cell growth and secondary metabolite production. imrpress.com

Light and Temperature: Cultures are often maintained in the dark to promote callus growth and secondary metabolite accumulation. imrpress.comimrpress.com A temperature of around 21-25°C is commonly employed. imrpress.comajol.info

Culture System: Both solid (callus culture) and liquid (suspension culture) systems can be used. imrpress.comncert.nic.in Suspension cultures offer the advantage of faster cell growth and easier scalability in bioreactors. imrpress.com

A study on Charybdis congesta demonstrated that callus cultures established on MS medium with specific concentrations of NAA and BAP produced significantly higher amounts of this compound compared to the intact plant. ajol.inforesearchgate.net

Table 1: Comparison of this compound Content in Charybdis congesta

| Source | This compound Content (mg/g DW) |

| Crude extract (intact plant) | 1.40 researchgate.net |

| Callus extract (in vitro culture) | 2.68 researchgate.net |

Data sourced from Reddy et al. (2013) researchgate.net

Elicitation Strategies for Increased this compound Yields

Elicitation is a technique used to enhance the production of secondary metabolites in plant cell cultures by introducing biotic or abiotic stressors, known as elicitors. arsha.orgsanako.comnih.gov These elicitors trigger defense responses in the plant cells, often leading to an overproduction of specific compounds.

While specific studies on the elicitation of this compound are limited, research on related cardiac glycosides provides valuable insights. For example, in cultures of Urginea maritima, the application of methyl jasmonate (MJ), a well-known elicitor, at low concentrations stimulated the synthesis of proscillaridin A. imrpress.comimrpress.com This suggests that MJ and other elicitors could be effective in boosting this compound yields.

Future research in this area could explore a range of elicitors, including:

Biotic Elicitors: Fungal extracts, yeast extracts, and chitosan.

Abiotic Elicitors: Heavy metals, UV radiation, and osmotic stress.

The development of efficient in vitro production systems, combining optimized culture conditions and effective elicitation strategies, holds significant potential for the sustainable and large-scale production of this compound for various applications.

Advanced Chemical Synthesis and Structural Modification of Scilliglaucoside

Strategies for Total Synthesis of Scilliglaucoside

The total synthesis of a complex natural product like this compound is a formidable task that requires careful strategic planning to control the regiochemistry and stereochemistry of its polycyclic steroid core and the attached sugar.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which logically maps out a potential synthetic route. egrassbcollege.ac.innumberanalytics.combibliotekanauki.pl For this compound, the primary and most logical retrosynthetic disconnection is the glycosidic bond linking the L-rhamnose sugar to the C-3 hydroxyl group of the aglycone, Scilliglaucosidin. This simplifies the problem into the synthesis of two key fragments: the steroidal aglycone and the carbohydrate donor.

Key Disconnection Points in a Hypothetical Retrosynthesis of this compound:

| Disconnection Point | Resulting Fragments (Synthons) | Corresponding Reagents (Synthetic Equivalents) | Rationale |

| C3-O Glycosidic Bond | Scilliglaucosidin (aglycone) and an activated L-rhamnose cation | The aglycone Scilliglaucosidin and a suitable L-rhamnose glycosyl donor (e.g., trichloroacetimidate, glycosyl bromide). | This is the most complex and crucial bond formation, separating the steroid and sugar synthesis problems. |

| C17-C20 Bond (Lactone Ring) | A C-17 steroid precursor with an electrophilic side chain and a nucleophilic two-carbon synthon for the lactone. | A steroid intermediate with a C-17 aldehyde or ketone and a reagent like a phosphonate (B1237965) ylide (Horner-Wadsworth-Emmons reaction). | Construction of the characteristic α-pyrone lactone ring is a defining step in bufadienolide synthesis. |

| C/D Ring Junction | A precursor containing the A and B rings and a precursor for the C and D rings. | Utilizes annulation strategies like the Robinson annulation or Diels-Alder reactions to build the polycyclic system. | Stepwise construction of the steroid core is a classic strategy in steroid synthesis. |

| A/B Ring Junction | Simpler acyclic or monocyclic precursors. | Intramolecular aldol (B89426) condensations or other cyclization reactions from a highly functionalized acyclic precursor. | Establishes the cis-fusion of the A/B rings, a characteristic feature of cardiac glycosides. scientiaricerca.commdpi.com |

Further analysis of the aglycone, Scilliglaucosidin, would involve disconnections of the steroid nucleus, leveraging well-established methodologies from the field of steroid synthesis to construct the tetracyclic core with the required cis-fused A/B and C/D ring junctions. scientiaricerca.commdpi.com

The formation of the glycosidic bond is one of the most challenging steps in the synthesis of cardiac glycosides. numberanalytics.com The goal is to create the C3-β-glycosidic linkage with high stereoselectivity and in good yield. Traditional methods often require multi-step protection and deprotection sequences. nih.gov Modern synthetic chemistry has produced several novel methods to overcome these hurdles. nih.gov

Catalyst-Controlled Glycosylation : Recent advances have focused on using catalysts to direct the glycosylation to a specific hydroxyl group, enhancing regioselectivity. acs.orgnih.gov For instance, diarylborinic acid catalysts have been successfully used for the regioselective glycosylation of polyol natural products like digitoxin (B75463), selectively activating one hydroxyl group among many. acs.orgnih.gov This approach could be applied to Scilliglaucosidin, which possesses multiple hydroxyl groups, to favor reaction at the C-3 position.

Gold(I)-Catalyzed Glycosylation : Gold catalysts have emerged as powerful tools for glycosylation. figshare.com Methods using superarmed glycosyl ortho-alkynylbenzoates as donors, activated by a gold(I) catalyst, have been employed in the synthesis of other cardiac glycosides and are noted for their high efficiency and stereoselectivity. figshare.com

Trichloroacetimidate Donors : The use of glycosyl trichloroacetimidates, activated by a Lewis acid such as TMSOTf, is a widely used and reliable method for stereoselective glycoside synthesis. nih.gov The stereochemical outcome can often be controlled by the choice of solvent and the protecting groups on the sugar donor.

| Glycosylation Method | Activating Agent / Catalyst | Key Features | Potential Application to this compound |

| Organoboron Catalysis | Diarylborinic Acid | High regioselectivity for a specific OH group in a polyol. acs.org | Selective glycosylation at C-3 of Scilliglaucosidin, minimizing protection/deprotection steps. nih.gov |

| Gold-Catalyzed Method | Gold(I) Complex | High yields and stereoselectivity; compatible with complex substrates. figshare.com | Efficient and stereocontrolled attachment of L-rhamnose. |

| Trichloroacetimidate Method | TMSOTf (Lewis Acid) | Well-established, versatile, and allows for stereochemical control. nih.gov | A robust and predictable method for forming the β-glycosidic linkage. |

The synthesis of this compound is fraught with challenges related to selectivity. unizg.hr

Stereoselectivity : The glycosidic bond at the anomeric carbon (C-1 of the sugar) can form as either an α or β linkage. For this compound, the natural configuration is β. Achieving high stereoselectivity for the desired β-isomer is critical and often difficult, especially with 2-deoxy sugars which lack a neighboring participating group to direct the stereochemistry. nih.gov While L-rhamnose is not a 2-deoxy sugar, ensuring the formation of the 1,2-cis glycosidic linkage (as in β-L-rhamnosides) can still be challenging. nih.gov Strategies to control this include the use of specific solvents, temperature control, and carefully chosen protecting groups on the glycosyl donor. wikipedia.org

Semisynthesis and Derivatization of this compound Analogues

Semisynthesis, which starts from the natural product itself, provides a more direct route to novel analogues. nih.gov This approach allows for the targeted modification of the this compound structure to explore structure-activity relationships (SAR) and develop compounds with improved properties. acs.org

The primary goal of creating this compound analogues is often to modulate its biological activity, for example, by enhancing anticancer potency while reducing the cardiotoxicity associated with Na+/K+-ATPase inhibition. nih.govpnas.org

Key Principles for Designing Analogues:

Modification of the Sugar Moiety : The glycone portion of cardiac glycosides is crucial for solubility, bioavailability, and binding affinity. mdpi.comnih.gov Replacing the natural L-rhamnose with other sugars (neoglycosylation) or modifying its hydroxyl groups (e.g., through acylation) can dramatically alter the compound's activity profile. nih.govpnas.org Studies have shown that even small changes to the sugar's stereochemistry can significantly impact receptor binding. nih.gov

Modification of the Lactone Ring : The α-pyrone ring at C-17 is a key pharmacophoric feature. mdpi.com Modifications, such as saturation of the double bond or replacement with other heterocyclic systems, are explored to understand its contribution to activity and potentially create analogues with different mechanisms of action. mdpi.com

Several synthetic methods can be applied to this compound to generate a library of new derivatives. researchgate.netmdpi.com

Regioselective Acylation : To modify the sugar moiety, specific hydroxyl groups can be esterified. Organocatalysis and enzymatic catalysis are powerful tools for achieving high regioselectivity. nih.govmdpi.com For example, the lipase (B570770) Novozym 435 has been used to selectively acylate the C-4' hydroxyl of a terminal rhamnopyranoside unit in other glycosides, a technique directly applicable to this compound. mdpi.com

Cross-Metathesis : For modifications at the lactone ring, olefin cross-metathesis could potentially be used if a suitable vinyl group were present or introduced on the lactone, allowing for the installation of diverse side chains. researchgate.net

"Click" Chemistry : The introduction of an azide (B81097) or alkyne handle onto the this compound scaffold would open the door to copper-catalyzed azide-alkyne cycloaddition (Click chemistry), enabling the attachment of a wide array of molecular fragments in a highly efficient and specific manner.

Mannich Reactions : The Mannich reaction can be used to introduce aminomethyl groups, often enhancing the solubility and pharmacological properties of the parent molecule. mdpi.com

| Derivative Type | Synthetic Methodology | Reagents / Catalysts | Target Position |

| Sugar-Acylated Analogue | Enzymatic Acylation | Lipase (e.g., Novozym 435), Vinyl Acetate | C-4' hydroxyl of rhamnose mdpi.com |

| Sugar-Acylated Analogue | Organocatalyzed Acylation | Custom organocatalysts, Acyl Anhydrides | Specific hydroxyls on the sugar nih.gov |

| Novel Glycoside Analogue | Neoglycorandomization | Unprotected reducing sugars, mild acid | C-3 hydroxyl of aglycone pnas.org |

| Amine-Containing Analogue | Mannich Reaction | Formaldehyde, Secondary Amine | Positions on the steroid core or modified sugar. mdpi.com |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy for the synthesis of complex natural products like this compound, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. mdpi.combiorxiv.org This approach circumvents many challenges associated with purely chemical or biological methods, such as the need for extensive protecting group manipulations and the low yields often obtained from natural extraction. By leveraging enzymes, particularly glycosyltransferases, researchers can achieve highly regioselective and stereoselective glycosylation of the this compound aglycone, Scilliglaucosidin. mdpi.comacs.orgwsu.edunih.gov

The core of the chemoenzymatic strategy for this compound involves the chemical synthesis of the aglycone, Scilliglaucosidin, or a suitable precursor, followed by one or more enzymatic glycosylation steps to introduce the sugar moiety. This method allows for the production of this compound and its analogs with high efficiency and purity.

Several glycosyltransferases (GTs) have shown promise in the glycosylation of steroid compounds, including bufadienolides. mdpi.comacs.orgwsu.edu For instance, microbial glycosyltransferases such as YjiC1 from Bacillus licheniformis and the engineered OleD ASP from Streptomyces antibioticus have demonstrated catalytic efficiency toward bufadienolide aglycones. acs.orgwsu.edunih.gov These enzymes can utilize activated sugar donors, such as UDP-glucose, to transfer a glucose molecule to the C3-hydroxyl group of the steroid core, a key step in the formation of this compound.

A notable study on the chemoenzymatic synthesis of bufalin (B1668032), a structurally related bufadienolide, highlights the potential of this approach. In this work, a sugar donor, 2-chloro-4-nitrophenyl-1-O-β-D-glucoside, was first chemically synthesized. nih.gov This activated donor was then used in a glycosylation reaction catalyzed by two different glycosyltransferases, Loki and ASP, with bufalin as the acceptor. This combined strategy significantly improved the yields of the monoglycoside (68%) and diglycoside (21%) compared to purely chemical or enzymatic methods. nih.gov A similar strategy could be envisioned for the synthesis of this compound, as detailed in the hypothetical reaction scheme below.

Hypothetical Chemoenzymatic Synthesis of this compound:

| Step | Description | Reactants | Catalyst/Reagents | Product |

| 1 | Chemical synthesis of the aglycone | Commercially available steroid precursors | Multi-step organic synthesis | Scilliglaucosidin |

| 2 | Enzymatic glycosylation | Scilliglaucosidin, UDP-glucose | Glycosyltransferase (e.g., YjiC1) | This compound |

The chemoenzymatic approach also offers the advantage of creating novel glycoside derivatives by using different sugar donors or modified aglycones. This "glycorandomization" can lead to the generation of a library of this compound analogs with potentially improved pharmacological properties. pnas.org

Computational Design and Modeling in Chemical Synthesis

Computational tools are increasingly integral to the planning and execution of complex chemical syntheses, including that of this compound. These in silico methods allow for the prediction of viable reaction pathways, analysis of molecular structures, and investigation of reaction mechanisms, thereby saving significant time and resources in the laboratory.

In Silico Tools for Reaction Pathway Prediction

The de novo design of a synthetic route for a complex molecule like this compound is a formidable challenge. Computer-assisted organic synthesis (CAOS) software has been developed to aid chemists in this task by proposing potential synthetic pathways. wikipedia.orgnih.gov These programs typically utilize a database of known chemical reactions and apply retrosynthetic analysis to work backward from the target molecule to simpler, commercially available starting materials.

Several powerful in silico tools are available for reaction pathway prediction:

AiZynthFinder: An open-source tool that employs a Monte Carlo tree search guided by a neural network to explore possible retrosynthetic routes. wikipedia.org It can be trained on custom reaction datasets, making it adaptable to specific classes of molecules like steroids.

ASKCOS (Automatic System for Knowledge-based Continuous Organic Synthesis): A suite of open-source tools that includes modules for retrosynthesis prediction, forward reaction prediction, and evaluation of synthetic accessibility. wikipedia.orgmit.edu

ROBIA (Reaction Prediction Program): This program predicts the products of a given set of reactants and conditions based on a library of coded reaction rules and molecular modeling calculations. researchgate.net

For the chemoenzymatic synthesis of this compound, computational tools can also predict potential enzymatic steps. Bioinformatics platforms can identify suitable glycosyltransferases by sequence homology and predict glycosylation sites on the aglycone. mtoz-biolabs.comsld.cumaayanlab.cloud Tools like NetNGlyc and GlycoMine, while primarily designed for protein glycosylation, demonstrate the principle of using sequence and structural information to predict sites of sugar attachment. mtoz-biolabs.commaayanlab.cloudoup.com A computational framework has also been developed for the automated construction of glycosylation reaction networks, which can be invaluable for planning multi-step enzymatic syntheses. plos.org

Table of In Silico Reaction Prediction Tools:

| Tool | Approach | Key Features | Application to this compound Synthesis |

| AiZynthFinder | Retrosynthesis (AI-driven) | Monte Carlo tree search, neural network guidance, customizable. | Proposing synthetic routes to the scilliglaucosidin aglycone. |

| ASKCOS | Retrosynthesis & Forward Synthesis | Suite of tools, knowledge-based. | Designing the chemical synthesis part of the chemoenzymatic route. |

| ROBIA | Forward Synthesis | Rule-based, molecular modeling integration. | Predicting outcomes of specific chemical transformation steps. |

| GlycoMine | Glycosylation Site Prediction | Machine learning (Random Forest). | Predicting the most likely site of glycosylation on the aglycone. |

Conformational Analysis and Molecular Mechanics in Synthesis Planning

The three-dimensional structure and flexibility of this compound and its synthetic intermediates are crucial for understanding their reactivity and interactions with enzymes. Conformational analysis provides insights into the most stable arrangements of atoms in a molecule, which can influence reaction outcomes.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is widely used for conformational analysis due to its relatively low computational cost. For a molecule like this compound, with its rigid steroid core and flexible sugar moiety, MM can be used to:

Determine the preferred conformations of the sugar ring and the glycosidic linkage.

Model the interaction between the aglycone (e.g., Scilliglaucosidin) and the active site of a glycosyltransferase.

Molecular dynamics (MD) simulations, which use molecular mechanics principles to simulate the movement of atoms over time, are particularly powerful for studying the conformational flexibility of molecules. nih.govnih.gov MD simulations have been used to study the conformational behavior of related cardiac glycosides and bufadienolides, revealing how substituents on the steroid core can restrict the rotation of the lactone ring. pnas.orgcas.cz Such studies are vital for understanding how the structure of the aglycone might influence the efficiency and regioselectivity of the enzymatic glycosylation step.

For a deeper understanding of the enzymatic reaction mechanism itself, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. researchgate.netnih.gov In this approach, the reactive part of the system (e.g., the atoms directly involved in the bond-forming and bond-breaking steps of the glycosylation reaction) is treated with a high level of theory (QM), while the surrounding enzyme and solvent are treated with the more computationally efficient MM method. researchgate.netnih.govmuni.cz This allows for the calculation of reaction energy barriers and the characterization of transition state structures, providing invaluable information for enzyme engineering and the design of more efficient synthetic processes. nih.gov

Table of Computational Chemistry Methods in Synthesis Planning:

| Method | Principle | Application to this compound Synthesis |

| Molecular Mechanics (MM) | Classical physics-based force fields | Conformational analysis of this compound and its intermediates; initial docking of the aglycone into the enzyme active site. |

| Molecular Dynamics (MD) | Simulation of atomic motion over time | Studying the flexibility of the glycosidic bond and the overall molecule; analyzing the stability of the enzyme-substrate complex. nih.govnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combination of quantum and classical mechanics | Investigating the detailed mechanism of the glycosyltransferase-catalyzed reaction; calculating reaction energies and transition state structures. researchgate.netnih.gov |

Advanced Analytical Characterization and Quantification in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in determining the intricate structure of scilliglaucoside. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map out its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural characterization of organic molecules like this compound. emerypharma.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of its chemical structure. emerypharma.com

1D NMR: One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides initial but crucial information. weebly.com The ¹H NMR spectrum reveals details about the chemical environment of hydrogen atoms, including their number, type, and proximity to other atoms. compoundchem.com The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. hmdb.cadrugbank.comomicronbio.com

2D NMR: For more complex structures, 2D NMR techniques are indispensable as they can resolve overcrowded signals in 1D spectra. researchgate.netweebly.com These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular puzzle. slideshare.net Key 2D NMR experiments used in the characterization of this compound and related compounds include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. sdsu.eduscielo.org.bo

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond connections. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for connecting different spin systems and assembling the complete carbon framework. sdsu.educolumbia.eduscholarsportal.info

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry and conformation of the molecule. slideshare.netipb.pt

Through the combined interpretation of these NMR spectra, researchers can assign all the proton and carbon signals of this compound and confirm its complete planar structure and relative stereochemistry. scholarsportal.info

Table 1: Representative NMR Data for this compound Analogs

| Technique | Description | Information Gained |

| ¹H NMR | Provides chemical shifts and coupling constants for protons. | Identifies types and connectivity of hydrogen atoms. |

| ¹³C NMR | Shows chemical shifts for carbon atoms. | Reveals the carbon framework of the molecule. |

| COSY | Correlates coupled protons. | Establishes proton-proton spin systems. |

| HSQC | Correlates protons to directly attached carbons. | Links protons to their corresponding carbons. |

| HMBC | Shows long-range proton-carbon correlations. | Connects different fragments of the molecule. |

| NOESY | Correlates protons that are close in space. | Determines stereochemistry and conformation. |

Infrared (IR) Spectroscopy: Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. chemistrystudent.comnih.gov Covalent bonds within a molecule vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a unique spectral fingerprint. libretexts.org For this compound, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH) groups, a carbonyl (C=O) group within the lactone ring, and carbon-carbon double bonds (C=C) in the steroid nucleus. spectroscopyonline.com The region of the IR spectrum below 1500 cm⁻¹, known as the fingerprint region, is highly complex and unique to each molecule, serving as a powerful tool for compound identification by comparison with known standards. chemistrystudent.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. wikipedia.orgtechnologynetworks.com This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light. wikipedia.org In this compound, the α,β-unsaturated lactone ring is a prominent chromophore. The wavelength of maximum absorbance (λmax) in the UV spectrum provides evidence for this conjugated system. msu.edu UV-Vis spectroscopy is a versatile and powerful analytical method that can be used to investigate a wide variety of catalysts in both liquid and solid states. uu.nl

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Functional Group/Chromophore | Expected Absorption Region |

| IR Spectroscopy | O-H (hydroxyl) | ~3200-3600 cm⁻¹ (broad) |

| C=O (lactone) | ~1720-1780 cm⁻¹ | |

| C=C (alkene) | ~1600-1680 cm⁻¹ | |

| UV-Vis Spectroscopy | α,β-unsaturated lactone | ~215-300 nm |

Chiroptical methods are essential for determining the absolute configuration (the precise three-dimensional arrangement of atoms) of chiral molecules like this compound. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. engineering.org.cn

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful chiroptical technique that provides information about the stereochemistry of a molecule. nih.gov It measures the difference in absorption of left and right circularly polarized light by a chiral compound. engineering.org.cn The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration.

For complex molecules like this compound, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations for possible stereoisomers. This comparison allows for the unambiguous assignment of the absolute configuration. nih.gov In cases where the molecule itself is ECD silent, chiroptical probes can be attached to the molecule to induce a measurable ECD signal. nih.gov

High-Resolution Chromatographic and Mass Spectrometric Methodologies

Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of this compound, especially in complex biological or chemical mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. eag.combioxpedia.com This method is ideal for analyzing non-volatile compounds like this compound in complex matrices. researchgate.net

The process involves:

Chromatographic Separation: The sample is first injected into a high-performance liquid chromatography (HPLC) system. The different components of the mixture are separated based on their interactions with the stationary phase (the column) and the mobile phase (the solvent). eag.com

Ionization: As the separated components exit the HPLC column, they enter the mass spectrometer's ion source, where they are converted into charged ions.

Mass Analysis (MS1): The ions are then separated in the first mass analyzer based on their mass-to-charge ratio (m/z), which allows for the determination of the molecular weight of the parent ion.

Fragmentation (Collision Cell): The selected parent ions are fragmented into smaller product ions in a collision cell.

Mass Analysis (MS2): The resulting fragment ions are analyzed in a second mass analyzer, producing a characteristic fragmentation pattern or "fingerprint" for the molecule.

This tandem MS approach (MS/MS) significantly enhances the specificity and sensitivity of the analysis. creative-proteomics.com For quantification, techniques like Multiple Reaction Monitoring (MRM) are often used, where specific precursor-to-product ion transitions for this compound are monitored, providing excellent accuracy and precision even at very low concentrations. creative-proteomics.comprotocols.ionih.govmdpi.com

Table 3: LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

| LC Column | Typically a reversed-phase column (e.g., C18). |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid. |

| Ionization Mode | Electrospray ionization (ESI), usually in positive mode. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification. |

| Precursor Ion (Q1) | The m/z of the protonated or adducted this compound molecule. |

| Product Ions (Q3) | Specific fragment ions characteristic of this compound. |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.comfrontiersin.org While this compound itself is a large, non-volatile glycoside and not directly amenable to GC-MS analysis without derivatization, this technique is highly relevant for studying the metabolic profile of the plants that produce it.

The process typically involves:

Extraction/Sampling: Volatiles can be extracted from plant material using solvents or sampled from the headspace above the plant.

Derivatization (if necessary): For some less volatile metabolites, chemical derivatization may be required to increase their volatility and thermal stability. thermofisher.com

GC Separation: The volatile compounds are separated in a gas chromatograph based on their boiling points and interactions with the column's stationary phase.

MS Detection: The separated compounds are then identified by their mass spectra, which can be compared to extensive spectral libraries for confident identification. thermofisher.com

By using GC-MS to analyze the metabolome, researchers can gain insights into the broader biochemical context in which this compound is produced.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful tool for the structural analysis of complex molecules, including the differentiation of isomers. copernicus.orgnih.govcopernicus.org This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond the mass-to-charge ratio offered by mass spectrometry alone. nih.govtheanalyticalscientist.com The capability of IMS-MS to distinguish between isomers is particularly valuable in the study of bufadienolides, where numerous structurally similar compounds can coexist. copernicus.orgdiva-portal.org

The fundamental principle of IMS involves measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. This drift time is proportional to the ion's collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. diva-portal.org Isomers with different spatial arrangements will have distinct CCS values, allowing for their separation and individual characterization. nih.govresearchgate.net

Recent advancements in IMS-MS technology, such as the development of high-resolution IMS platforms and techniques like trapped ion mobility spectrometry (TIMS), have significantly enhanced the ability to resolve closely related isomers. nih.govnih.gov For instance, studies on other steroidal isomers have demonstrated the successful separation of compounds that differ only in the position of a single functional group. diva-portal.org This level of specificity is crucial for accurately identifying and quantifying this compound in the presence of its isomers, which may possess different biological activities.

The hyphenation of IMS with tandem mass spectrometry (MS/MS) further aids in structural elucidation. copernicus.orgbccampus.ca After separation in the ion mobility cell, isomers can be subjected to collision-induced dissociation (CID), generating unique fragmentation patterns that serve as fingerprints for each isomer. copernicus.orgcopernicus.org This combined approach provides a high degree of confidence in the identification of specific bufadienolide isomers within a sample.

A representative workflow for the IMS-MS analysis of this compound isomers would involve:

Ionization: Production of gas-phase ions of the bufadienolide mixture using a soft ionization technique like electrospray ionization (ESI). copernicus.org

Ion Mobility Separation: Separation of the isomeric ions based on their distinct collision cross-sections in the IMS cell. nih.gov

Mass Analysis: Measurement of the mass-to-charge ratio of the mobility-separated ions.

Tandem MS (optional): Fragmentation of selected isomers to obtain characteristic product ion spectra for unambiguous identification. copernicus.org

The table below illustrates hypothetical distinguishing features that could be observed in an IMS-MS experiment for this compound and a potential isomer.

Table 1: Hypothetical IMS-MS Data for this compound and an Isomer

| Compound | Molecular Formula | m/z (M+H)⁺ | Collision Cross-Section (CCS) (Ų) | Key MS/MS Fragments (m/z) |

|---|---|---|---|---|

| This compound | C₃₀H₄₀O₁₀ | 577.2649 | 250.5 | 415.21, 397.20, 253.15 |

| Isomer A | C₃₀H₄₀O₁₀ | 577.2649 | 255.2 | 415.21, 379.18, 235.14 |

Metabolomics and Lipidomics Approaches in this compound Profiling

Metabolomics and lipidomics are comprehensive analytical approaches that aim to identify and quantify a wide range of small molecules (metabolites) and lipids within a biological system. These "omics" technologies are increasingly being applied to the study of natural products like this compound to understand their biosynthesis, distribution, and effects within complex biological contexts.

In the context of this compound research, untargeted metabolomics can be used to:

Profile Bufadienolide Diversity: Identify a wide range of known and potentially new bufadienolides in plant extracts or biological samples. mdpi.com

Comparative Metabolomics: Compare the metabolite profiles of different species or varieties of plants to identify those with higher yields of this compound or other desirable bufadienolides. thermofisher.com

Elucidate Biosynthetic Pathways: By identifying precursors and downstream metabolites, untargeted metabolomics can provide insights into the biosynthetic pathway of this compound.

The success of untargeted metabolomics relies heavily on high-resolution instrumentation, such as Orbitrap or time-of-flight (TOF) mass spectrometers, and sophisticated data analysis software. innomics.comprotocols.io Databases and computational tools are used to putatively identify metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra. protocols.io

While untargeted metabolomics is excellent for discovery, targeted quantitative analysis is necessary to determine the precise concentration of this compound and other specific bufadienolides. This is often achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In a targeted LC-MS/MS experiment, the mass spectrometer is set to monitor for specific precursor-to-product ion transitions for each analyte of interest. This approach offers high sensitivity and selectivity, allowing for accurate quantification even in complex matrices.

High-performance liquid chromatography (HPLC) is a common separation technique used prior to mass spectrometric analysis of bufadienolides. nih.govresearchgate.net The choice of chromatographic conditions, such as the stationary phase and mobile phase composition, is critical for achieving good separation of the various bufadienolides present in a sample.

The table below presents representative data from a quantitative analysis of bufadienolides in different samples, illustrating the type of information that can be obtained.

Table 2: Representative Quantitative Data of Bufadienolides

| Sample | This compound (µg/g) | Proscillaridin (B1679727) (µg/g) | Bufalin (B1668032) (µg/g) |

|---|---|---|---|

| Plant Extract A | 15.2 ± 1.8 | 8.5 ± 0.9 | 2.1 ± 0.3 |

| Plant Extract B | 28.6 ± 3.1 | 12.1 ± 1.5 | 4.5 ± 0.6 |

| Cell Culture 1 | 5.4 ± 0.7 | 2.3 ± 0.4 | Not Detected |

Emerging Analytical Technologies and Automation in this compound Research

The field of analytical chemistry is continuously evolving, with new technologies and automation strategies offering enhanced capabilities for the analysis of complex natural products like this compound. ijpsjournal.com

Hyphenated techniques, which combine two or more analytical methods, are at the forefront of modern analytical chemistry. ijpsjournal.comsaspublishers.com The coupling of separation techniques with spectroscopic detection provides a powerful platform for the analysis of complex mixtures. nih.govnumberanalytics.com

Multidimensional Chromatography: Techniques like two-dimensional liquid chromatography (2D-LC) offer significantly higher resolving power than single-dimension separations. numberanalytics.com In a 2D-LC setup, fractions from the first separation dimension are subjected to a second, orthogonal separation, allowing for the resolution of compounds that co-elute in the first dimension. This is particularly advantageous for separating the numerous isomers and isobars often found in bufadienolide-containing extracts.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a green analytical technique that can offer unique selectivity for the separation of steroid-like molecules. mdpi.comresearchgate.net Coupled with MS, SFC-MS provides a powerful tool for both qualitative and quantitative analysis.

Advanced MS-based Techniques: The integration of techniques like ion mobility spectrometry (as discussed in 4.2.3) and vacuum ultraviolet (VUV) spectroscopy with mass spectrometry can provide additional structural information, aiding in the confident identification of this compound and its congeners.

The goal of these hyphenated approaches is to increase peak capacity, enhance sensitivity, and provide more comprehensive structural information for each component in a complex sample. bccampus.ca

In the context of this compound research, AI and ML can be applied to:

Automated Peak Detection and Alignment: ML algorithms can improve the accuracy and efficiency of peak picking and alignment in chromatographic and mass spectrometric data, a critical step in both untargeted and targeted analyses. mednexus.org

Pattern Recognition and Biomarker Discovery: AI can be used to identify subtle patterns in complex metabolomic data that differentiate between, for example, high- and low-yield plant varieties or treated versus untreated biological systems. researchgate.net

Spectral Prediction and Compound Identification: Machine learning models can be trained on large datasets of known compounds to predict fragmentation patterns and retention times for unknown molecules, aiding in their identification. mednexus.org

Process Optimization: AI can be used to optimize analytical methods, such as chromatographic gradients or mass spectrometer parameters, to achieve the best possible separation and sensitivity for the analysis of bufadienolides. roche.com

The integration of AI and ML into analytical workflows promises to accelerate the pace of discovery in natural product research by automating complex data analysis tasks and uncovering hidden relationships within large datasets. nih.govnih.gov

Compound List

Mechanistic Investigations of Scilliglaucoside at Cellular and Molecular Levels

Molecular Interactions with the Na+/K+-ATPase System

The primary molecular target of Scilliglaucoside is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. nih.govmdpi.com Inhibition of this enzyme by cardiac glycosides like this compound disrupts this crucial function, leading to a series of downstream consequences. nih.govcvpharmacology.com

Specific Binding Sites and Allosteric Modulation

Cardiac glycosides bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. nih.govnih.gov This binding is highly conserved across various species. nih.gov The interaction with this binding site is believed to induce conformational changes in the enzyme, thereby inhibiting its pumping activity. This suggests a form of allosteric modulation, where binding at one site affects the functional activity at another part of the protein. While the general binding region for cardiac glycosides is known, the precise molecular interactions and the allosteric mechanisms are complex and can be influenced by the specific structure of the glycoside.

Differential Effects on Na+/K+-ATPase Isoforms (α1, α2, α3)

The Na+/K+-ATPase α-subunit exists in multiple isoforms, with α1, α2, and α3 being the most well-characterized. These isoforms exhibit tissue-specific expression and may have distinct physiological roles. frontiersin.org Research on various cardiac glycosides has revealed that they can display different affinities for these isoforms. nih.govnih.govelsevierpure.com For instance, digitalis glycosides like digoxin (B3395198) and digitoxin (B75463) show a moderate but significant selectivity for the α2 and α3 isoforms over the α1 isoform. nih.govelsevierpure.com In contrast, ouabain demonstrates a moderate preference for the α1 isoform. nih.gov The sugar moiety attached to the steroid core of the cardiac glycoside plays a crucial role in determining this isoform selectivity. nih.govelsevierpure.com The differential binding to these isoforms could explain the diverse and tissue-specific effects of different cardiac glycosides.

Impact on Intracellular Ion Homeostasis (Ca2+, Na+, K+)

Inhibition of the Na+/K+-ATPase by this compound directly leads to an increase in the intracellular sodium concentration ([Na+]i). cvpharmacology.comnih.gov This is a consequence of the reduced pumping of Na+ ions out of the cell. The elevated [Na+]i, in turn, alters the function of the sodium-calcium exchanger (NCX), a membrane protein that normally extrudes calcium ions from the cell. cvpharmacology.comwikipedia.org The reduced sodium gradient across the cell membrane diminishes the driving force for Ca2+ extrusion by the NCX, leading to an increase in the intracellular calcium concentration ([Ca2+]i). cvpharmacology.comwikipedia.orgdroracle.ai Concurrently, the inhibition of the Na+/K+-ATPase can also lead to a loss of intracellular potassium. nih.gov

Cellular Signaling Pathways and Effects on Cell Biology

The alterations in intracellular ion concentrations, particularly the rise in [Ca2+]i, triggered by this compound have profound effects on various cellular signaling pathways and fundamental biological processes.

Modulation of Intracellular Calcium Signaling Cascades

The increase in intracellular calcium acts as a second messenger, initiating and modulating a variety of signaling cascades. nih.gov This can lead to the activation of calcium-dependent kinases and phosphatases, which in turn regulate the activity of numerous downstream proteins. mdpi.com For example, the binding of cardiac glycosides to the Na+/K+-ATPase can trigger signaling pathways involving Src kinase and the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK cascade. nih.govfrontiersin.org These pathways are crucial in regulating cell growth, differentiation, and survival.

Investigation of Cell Proliferation and Apoptotic Processes in In Vitro Models

Numerous studies have demonstrated that cardiac glycosides, the class of compounds to which this compound belongs, can inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govnih.govnih.govdovepress.com The anti-proliferative effects are often associated with the induction of cell cycle arrest, preventing cancer cells from dividing. nih.govnih.gov

The induction of apoptosis, or programmed cell death, by cardiac glycosides is a key mechanism behind their anticancer potential. nih.govnih.govresearchgate.net This process can be initiated through multiple pathways. For instance, some cardiac glycosides have been shown to upregulate the expression of Fas ligand, a key protein in the extrinsic apoptosis pathway. researchgate.net They can also influence the intrinsic or mitochondrial pathway of apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases. plos.org Furthermore, the inhibition of signaling pathways like NF-κB, which promotes cell survival, can contribute to the pro-apoptotic effects of these compounds. nih.gov

While the general mechanisms of cardiac glycosides are well-documented, specific in vitro studies on this compound's effects on cell proliferation and apoptosis are necessary to fully characterize its potential as a therapeutic agent.

Interactive Data Table: Effects of Selected Cardiac Glycosides on Cancer Cell Lines

| Cardiac Glycoside | Cancer Cell Line | Effect | Key Findings |

| Digitoxin | Pancreatic Cancer Cells | Induces apoptosis | Activates distinct downstream kinases. aacrjournals.org |

| Oleandrin | Lung Cancer Cells | Sensitizes to TRAIL-induced apoptosis | Upregulates death receptors 4 and 5. nih.gov |

| Bufalin (B1668032) | Various Cancer Cells | Induces apoptosis | Inhibits NF-κB transactivation. nih.gov |

| Convallatoxin | Lung, Colon, Breast Cancer Cells | Inhibits cell proliferation and induces apoptosis | Induces autophagy and inhibits angiogenesis. wikipedia.org |

Effects on Cellular Energetics and Mitochondrial Function

This compound, as a cardiac glycoside, is understood to exert significant influence on cellular energetics and mitochondrial function, primarily as a downstream consequence of its primary action on the Na+/K+-ATPase pump. The inhibition of this pump leads to an increase in intracellular sodium ([Na+]i), which in turn affects mitochondrial calcium ([Ca2+]m) handling and redox balance.

Elevated cytoplasmic sodium levels can compromise mitochondrial energetics by impeding the uptake of calcium into the mitochondria. This disruption in mitochondrial calcium accumulation can lead to a decrease in the NADH/NAD+ redox potential and an increase in the production of reactive oxygen species (ROS) nih.govnih.gov. Studies on the cardiac glycoside ouabain have demonstrated that it can induce a dose-dependent elevation in intracellular sodium, which consequently blunts mitochondrial calcium accumulation and impairs mitochondrial function nih.govnih.gov.

The mitochondrial Na+/Ca2+ exchanger (mNCE) plays a crucial role in these processes. By inhibiting the mNCE, it is possible to enhance mitochondrial calcium retention, which has been shown to mitigate the toxic effects of cardiac glycosides. This intervention can ameliorate the ouabain-induced decrease in the NADH/NAD+ redox potential and the increase in ROS production nih.gov. These findings suggest that the effects of this compound on cellular energetics are intricately linked to the interplay between intracellular sodium and mitochondrial calcium transport.

Table 1: Effects of Cardiac Glycosides on Cellular Energetics and Mitochondrial Function

| Parameter | Effect of Cardiac Glycoside Treatment | Reference |

|---|---|---|

| Intracellular Sodium ([Na+]i) | Increased | nih.govnih.gov |

| Mitochondrial Calcium ([Ca2+]m) Accumulation | Blunted | nih.govnih.gov |

| NADH/NAD+ Redox Potential | Decreased | nih.gov |

| Reactive Oxygen Species (ROS) | Increased | nih.gov |

| Mitochondrial Function | Compromised | nih.govnih.gov |

Interplay with Other Membrane Transporters and Receptors

The primary and most well-documented interaction of this compound is with the Na+/K+-ATPase pump, which acts as its specific receptor nih.govnih.gov. This interaction is the cornerstone of its mechanism of action. The inhibition of the Na+/K+-ATPase leads to a cascade of effects on other membrane transporters, most notably the Na+/Ca2+ exchanger (NCX).

The increased intracellular sodium concentration resulting from Na+/K+-ATPase inhibition alters the electrochemical gradient that drives the NCX. This reduces the extrusion of calcium from the cell and can even reverse the exchanger's direction, leading to an influx of calcium cvpharmacology.comwikipedia.org. This interplay is fundamental to the positive inotropic effect of cardiac glycosides in heart muscle cvpharmacology.comwikipedia.org.

Beyond the NCX, the altered ion gradients and membrane potential caused by this compound can have broader implications for the function of other ion channels and transporters. For instance, changes in intracellular calcium can modulate the activity of various calcium-sensitive channels and enzymes nih.gov.

While the Na+/K+-ATPase is the principal receptor, some studies on other glycosides have suggested potential interactions with other receptors, although these are less well-characterized for this compound specifically. For example, some plant-derived compounds have been shown to interact with various CNS receptors, but specific data on this compound is limited nih.gov.

Subcellular and Organelle-Level Interactions

Effects on Plasma Membrane Integrity and Function

The primary effect of this compound on the plasma membrane is functional rather than structural. By inhibiting the Na+/K+-ATPase, it alters the electrochemical gradients across the membrane, which is a fundamental aspect of plasma membrane function nih.gov. This disruption of ion homeostasis can lead to secondary effects on cell volume and membrane potential.

In high concentrations, the significant disruption of ionic balance caused by cardiac glycosides can lead to a loss of membrane integrity and eventual cell lysis. For example, the cardiac glycoside Convallatoxin has been reported to destroy the membrane integrity of keratinocytes through the distortion of ionic balance, leading to necroptosis nih.gov. While not directly demonstrated for this compound, this suggests a potential for similar effects at toxic concentrations.

Interactions with Endoplasmic Reticulum and Sarcoplasmic Reticulum

The effects of this compound on the endoplasmic reticulum (ER) and, more specifically in muscle cells, the sarcoplasmic reticulum (SR), are primarily mediated by the changes in intracellular calcium concentrations. The increased intracellular calcium resulting from Na+/K+-ATPase inhibition and altered NCX activity leads to an increased uptake of calcium into the SR via the SERCA pump wikipedia.org.

This increased SR calcium load results in a greater release of calcium upon stimulation, which is the basis for the enhanced contractility of cardiac muscle wikipedia.org. Furthermore, some cardiac glycosides have been shown to directly interact with and activate ryanodine receptors (RyR2), the calcium release channels on the SR nih.govnih.gov. Studies with digoxin have shown that it can increase the open probability of single RyR2 channels, an effect that is dependent on the luminal calcium concentration within the SR nih.gov. This suggests a dual mechanism for increasing sarcoplasmic reticulum calcium release: an indirect effect through increased cytosolic calcium and a direct effect on the release channels themselves.

Genomic and Proteomic Modulations by this compound

Gene Expression Profiling in Cellular Models

Cardiac glycosides, including by extension this compound, have been shown to induce significant changes in gene expression in various cellular models, particularly in the context of cancer research. These compounds can modulate the activity of several transcription factors and signaling pathways that are crucial for cell proliferation, survival, and immune response nih.gov.

Transcriptomic analyses of cells treated with cardiac glycosides have revealed clusters of genes with altered expression that are involved in cytotoxicity, immunomodulation, and tumor suppression nih.gov. One of the key findings is the modulation of the MAPK/ERK signaling pathway and its downstream effectors, such as the early growth response 1 (EGR1) protein nih.gov.

Furthermore, cardiac glycosides can inhibit the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a critical transcription factor for tumor growth and survival in hypoxic environments pnas.orgjohnshopkins.edu. This inhibition occurs at the level of protein synthesis pnas.org. Studies with digoxin have shown that it can decrease the growth of tumor xenografts and that this effect is dependent on the inhibition of HIF-1 pnas.org.

The immunomodulatory effects of cardiac glycosides are also reflected in their ability to alter gene expression. For example, the cardiac glycoside bufalin has been shown to potently inhibit the induction of the interferon-β (IFNβ) gene in response to viral infection nih.govcornell.edu. This effect is mediated through the inhibition of the RNA sensor RIG-I's ATPase activity due to increased intracellular sodium nih.gov.

Table 2: Key Gene Expression Changes Induced by Cardiac Glycosides

| Gene/Pathway | Modulation | Cellular Context | Reference |

|---|---|---|---|

| MAPK/ERK Pathway (e.g., EGR1) | Upregulation | Breast Cancer Cells | nih.gov |

| Hypoxia-Inducible Factor 1α (HIF-1α) | Inhibition of protein synthesis | Cancer Cells | pnas.orgjohnshopkins.edu |

| Interferon-β (IFNβ) | Inhibition of induction | Virus-infected Cells | nih.govcornell.edu |

| Death Receptors 4 and 5 | Upregulation | Lung Cancer Cells | nih.gov |

| Mcl-1 (anti-apoptotic protein) | Downregulation | Lung Cancer Cells | nih.gov |

Proteomic Analysis of Target Proteins and Pathways

Proteomic analysis is a powerful methodology used to identify the full complement of proteins (the proteome) in a cell or tissue and to characterize how protein expression and modifications change in response to a specific stimulus, such as the introduction of a compound like this compound. This approach can reveal the direct protein targets of a drug and the broader cellular pathways that are affected.

Currently, there is a lack of specific proteomic studies published in peer-reviewed journals that have investigated the global protein expression changes induced by this compound in any cell or tissue model. Such studies would be invaluable for elucidating its precise mechanism of action beyond its known effects on Na+/K+-ATPase.

Hypothetical Targets and Pathways for Future Investigation:

Based on the known activities of other cardiac glycosides, future proteomic studies on this compound could potentially identify alterations in proteins involved in:

Ion Homeostasis: Proteins involved in maintaining cellular ion gradients, beyond the alpha and beta subunits of Na+/K+-ATPase.

Calcium Signaling Pathways: Proteins that are regulated by intracellular calcium concentrations, which are known to be affected by Na+/K+-ATPase inhibition.

Cell Growth and Proliferation Pathways: Some cardiac glycosides have been shown to influence signaling pathways such as Src kinase, the epidermal growth factor receptor (EGFR), and the Ras/Raf/MEK/ERK pathway.

Apoptosis and Cell Death Pathways: Investigation into the regulation of pro- and anti-apoptotic proteins could shed light on the cytotoxic effects observed with some cardiac glycosides.

A comprehensive proteomic analysis would provide a detailed map of the cellular response to this compound, offering a more complete understanding of its pharmacological effects.

Post-Translational Modifications and Enzyme Activity

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after translation and are critical for regulating protein function, localization, and stability. A compound can influence cellular processes by altering the PTM status of key proteins or by directly affecting enzyme activity.

There is currently no specific research available detailing the effects of this compound on post-translational modifications. For instance, it is unknown whether this compound treatment leads to changes in the phosphorylation, ubiquitination, acetylation, or glycosylation status of specific proteins. Investigating these modifications could reveal novel regulatory mechanisms of this compound.

Enzyme Activity:

The primary and most well-understood enzymatic target of cardiac glycosides, including presumably this compound, is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane. Inhibition of this enzyme leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to increased intracellular calcium and enhanced cardiac contractility.

Beyond this primary target, the direct or indirect effects of this compound on other enzymes have not been systematically studied. Research into its potential inhibitory or activating effects on other key cellular enzymes, such as kinases, phosphatases, or proteases, would be a valuable area for future research.

Table of Potential Research Areas for this compound's Enzymatic Effects:

| Enzyme Class | Potential Interaction with this compound | Rationale for Investigation |

| Protein Kinases | Modulation of phosphorylation cascades | Changes in intracellular ion concentrations can trigger various signaling pathways regulated by kinases. |

| Protein Phosphatases | Alteration of protein dephosphorylation | To counteract kinase activity and maintain cellular homeostasis. |

| Caspases | Induction or inhibition of apoptotic pathways | To understand the potential cytotoxic effects of this compound at higher concentrations. |

| ATPases (other than Na+/K+-ATPase) | Non-specific inhibition or binding | To determine the selectivity of this compound for its primary target. |

Further research is necessary to move from the general understanding of cardiac glycosides to the specific molecular interactions and cellular consequences of this compound treatment.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Approaches in SAR and QSAR for Scilliglaucoside and its Analogues

The study of this compound and its chemical relatives leverages a variety of computational and experimental techniques to correlate chemical structure with biological activity. collaborativedrug.comscribd.com These methods range from the analysis of molecular fragments to the development of sophisticated three-dimensional models.

R-group decomposition is a computational technique that systematically analyzes a series of related compounds by identifying a common scaffold and variable substituent "R-groups." nih.gov For a series of scilla glycosides, the scillarenin (B127669) aglycone could be defined as the core scaffold, with the sugar moieties at the C3 position and other substituents on the steroid nucleus considered as R-groups. This analysis helps to understand how different sugars or modifications to the steroid frame influence biological activity. For example, comparing this compound (with a glucose unit) to Proscillaridin (B1679727) A (with a rhamnose unit) allows for the systematic evaluation of the R-group's (the sugar's) impact on potency and pharmacokinetics.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. bbau.ac.in

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional properties of the molecules. researchgate.netdrugdesign.orgpharmacelera.com In these analyses, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated. drugdesign.orgmdpi.com The resulting models generate contour maps that highlight regions where modifications to the structure would likely increase or decrease biological activity. mdpi.com For bufadienolides, CoMFA and CoMSIA studies have been used to build predictive models for their cytotoxic activity against cancer cell lines. researchgate.neteurekaselect.com These models reveal that the shape and electrostatic potential around the lactone ring and the substituents on the steroid core are critical for activity.

Table 1: Comparison of QSAR Modeling Approaches for Cardiac Glycosides

| Model Type | Descriptors Used | Advantages | Limitations | Application to this compound Analogues |

| 2D-QSAR | Molecular weight, logP, connectivity indices, etc. | Computationally fast, easy to interpret. | Does not account for 3D conformation or stereochemistry. | Predicting general trends in activity based on overall molecular properties like size and lipophilicity. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, electrostatic fields, hydrophobic fields, H-bond donor/acceptor fields. | Provides detailed 3D insights, generates visual contour maps for intuitive design. drugdesign.orgmdpi.com | Requires accurate 3D alignment of molecules, computationally intensive. | Identifying specific regions on the steroid nucleus or sugar where modifications could enhance Na+/K+-ATPase inhibition or cytotoxicity. |

Drug design methodologies can be broadly categorized as either ligand-based or structure-based, both of which are applicable to the study of this compound.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. bbau.ac.inau.dk These methods rely on the information derived from a set of known active ligands. Pharmacophore modeling is a key LBDD technique where the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) responsible for biological activity is identified. This pharmacophore model can then be used as a 3D query to screen large compound libraries for new potential hits.

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein, such as the Na+/K+-ATPase, is available. au.dkresearchgate.net Molecular docking is a primary SBDD method that predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. researchgate.net For this compound, docking studies into the crystal structure of the Na+/K+-ATPase can elucidate the specific amino acid interactions that stabilize its binding, providing a rational basis for designing more potent or selective analogues. researchgate.netresearchgate.net These studies have shown that cardiac glycosides bind in a specific cavity of the enzyme. nih.gov

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

The biological activity of this compound is determined by the specific arrangement and interplay of its structural components. SAR studies on the broader class of bufadienolides have identified several key features that are crucial for their interaction with biological targets. researchgate.netmdpi.com

The defining feature of a bufadienolide is the six-membered di-unsaturated lactone ring (an α-pyrone) attached at the C17 position of the steroid nucleus. researchgate.netnumberanalytics.com This moiety is an essential requirement for the cardiotonic and cytotoxic activities of these compounds.

Research has consistently shown that the integrity of this lactone ring is critical. nih.gov Modifications that disrupt the ring, such as reduction of the double bonds or conversion of the lactone to a lactam (a nitrogen-containing ring), lead to a significant decrease or complete loss of biological activity. nih.gov This highlights the lactone ring as a key pharmacophoric element, likely involved in crucial electrostatic or hydrogen bonding interactions within the binding site of the Na+/K+-ATPase. researchgate.net The electron-withdrawing nature of the carbonyl group and the planar, conjugated system are thought to be vital for this interaction.

Table 2: Effect of Lactone Ring Modification on Bufadienolide Cytotoxicity

| Compound | Modification | Effect on Cytotoxic Activity | Reference |

| Bufalin (B1668032) | Intact α-pyrone lactone ring | High activity | nih.gov |

| Bufalin-lactam | Lactone ring converted to lactam | Significantly decreased activity | nih.gov |

The type of sugar, the number of sugar units, and the nature of the glycosidic linkage all influence the potency, solubility, and pharmacokinetic properties of the glycoside. daffodilvarsity.edu.bdptfarm.pl For this compound, the sugar is glucose. ontosight.ai Generally, glycosides are more potent than their corresponding aglycones (the steroid part alone). daffodilvarsity.edu.bd The sugar moiety is believed to enhance the binding affinity to the Na+/K+-ATPase and may influence the orientation of the aglycone within the binding pocket. researchgate.net Different sugars can lead to varying degrees of activity and even selectivity for different isoforms of the Na+/K+-ATPase. researchgate.net The stereochemistry of the glycosidic linkage (α or β) is also crucial for proper positioning and activity.

Influence of Stereochemistry on Biological Responses

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a fundamental factor that profoundly influences its biological activity. numberanalytics.combiomedgrid.com For complex natural products like this compound, which possess multiple chiral centers, the specific spatial orientation of functional groups dictates the molecule's ability to interact with biological targets such as enzymes and receptors. numberanalytics.comnih.gov Even minor changes in the stereochemistry of a single chiral center can lead to significant differences in pharmacological effects, transforming an active compound into an inactive or even toxic one. biomedgrid.comnih.gov

In the case of bufadienolides, the class of compounds to which this compound belongs, stereochemistry is critical for bioactivity. The specific fusion of the steroid rings (e.g., cis or trans configurations) and the orientation of substituents are known to be crucial for their interaction with the Na+/K+-ATPase enzyme, a primary target. researchgate.net Structure-activity relationship studies on various bufadienolides have revealed that compounds with a cis-configuration between the C and D rings of the steroid nucleus are among the most potent inhibitors of cancer cell growth. researchgate.net

In Silico Prediction and Validation of this compound Analogues

In silico methods, which utilize computer simulations, are integral to modern drug discovery for predicting the properties of new molecules, saving both time and resources. mdpi.com These computational techniques include molecular docking, molecular dynamics simulations, and virtual screening, which are applied to identify and refine potential therapeutic agents. tktsweden.comrjpbr.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein, to form a stable complex. nih.govlasalle.mx This method calculates the binding affinity, or strength of the interaction, which is often expressed as a binding energy score. chemrxiv.orgmdpi.com For this compound and its analogues, docking studies can elucidate how these compounds interact with the active sites of target proteins, such as the Na+/K+-ATPase. researchgate.netekb.eg These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. arxiv.org

Following docking, Molecular Dynamics (MD) simulations are often employed to validate the stability of the predicted ligand-receptor complex over time. chemrxiv.orgnih.gov MD simulations model the movement of every atom in the system, providing insights into the conformational changes and dynamic behavior of the complex. chemcomp.comyoutube.com A stable interaction throughout an MD simulation increases confidence in the docking prediction and suggests the compound is likely to remain bound to its target long enough to elicit a biological response. nih.govnih.gov

Table 1: Representative Data from Molecular Docking Studies This table illustrates typical data obtained from molecular docking simulations, showing how different compounds can be ranked based on their predicted affinity for a target protein.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | Na+/K+-ATPase | -9.8 | ASP121, GLU122, PHE785 |

| Analogue A | Na+/K+-ATPase | -10.5 | ASP121, GLU122, TYR308, PHE785 |

| Analogue B | Na+/K+-ATPase | -8.2 | GLU122, SER775 |

| Reference Inhibitor | Na+/K+-ATPase | -9.5 | ASP121, ALA310, PHE785 |

Note: The data in this table are hypothetical examples representative of typical docking results and are for illustrative purposes only.

Virtual Screening for Novel this compound-like Structures